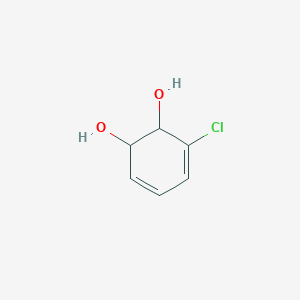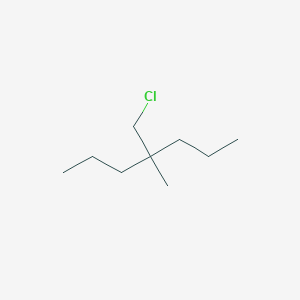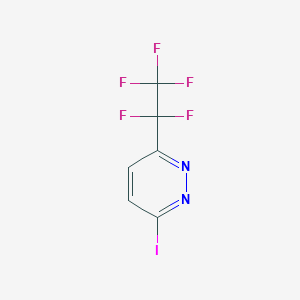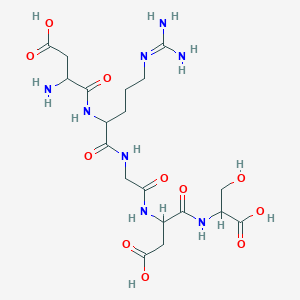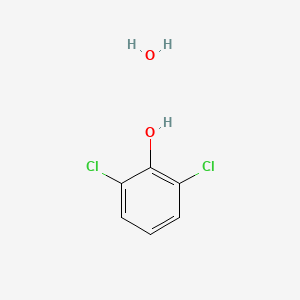
Phenol, 2,6-dichloro-, monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-dichloro-, monohydrate (9CI) is a chemical compound with the molecular formula C6H4Cl2O.H2O. It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dichloro-, monohydrate can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
C6H5OH+2Cl2→C6H3Cl2OH+2HCl
The resulting 2,6-dichlorophenol is then hydrated to form the monohydrate compound.
Industrial Production Methods
In industrial settings, the production of 2,6-dichlorophenol involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The hydration step is carried out by exposing the 2,6-dichlorophenol to water vapor under controlled conditions to obtain the monohydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-dichloro-, monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form chlorinated cyclohexanols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorocyclohexanols.
Substitution: Formation of substituted phenols with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Phenol, 2,6-dichloro-, monohydrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems and its potential use as a biocide.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the production of pesticides, disinfectants, and other chemical products.
Mécanisme D'action
The mechanism of action of phenol, 2,6-dichloro-, monohydrate involves its interaction with cellular components. The compound can disrupt cell membranes and proteins, leading to cell death. Its chlorinated structure enhances its reactivity and ability to penetrate biological membranes. The molecular targets include enzymes and structural proteins, which are inactivated or denatured upon exposure to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound without chlorine substitutions.
2,4-Dichlorophenol: Chlorine atoms substituted at the 2 and 4 positions.
4-Chlorophenol: Single chlorine substitution at the 4 position.
Uniqueness
Phenol, 2,6-dichloro-, monohydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at the 2 and 6 positions enhances its reactivity and antimicrobial activity compared to other chlorophenols.
Propriétés
Numéro CAS |
848169-95-9 |
|---|---|
Formule moléculaire |
C6H6Cl2O2 |
Poids moléculaire |
181.01 g/mol |
Nom IUPAC |
2,6-dichlorophenol;hydrate |
InChI |
InChI=1S/C6H4Cl2O.H2O/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H;1H2 |
Clé InChI |
UNBGRCJPTFUYFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)O)Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12106084.png)
![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
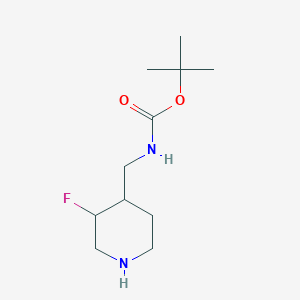
![2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride](/img/structure/B12106111.png)



